Methyl 7-methylcyclopenta[c]pyran-4-carboxylate
Description
Methyl 7-methylcyclopenta[c]pyran-4-carboxylate is a bicyclic monoterpenoid derivative characterized by a fused cyclopentane and pyran ring system. The compound features a methyl group at the 7-position and a methyl ester at the 4-carboxylate position (Figure 1). It belongs to the iridoid class of natural products, which are widely studied for their diverse biological activities, including anti-inflammatory, antioxidant, and cytomodulatory properties .
Properties
IUPAC Name |
methyl 7-methylcyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-3-4-8-9(7)5-14-6-10(8)11(12)13-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWBVIWBTKFOEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2C1=COC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345554 | |
| Record name | Methyl 7-methylcyclopenta[c]pyran-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63785-74-0 | |
| Record name | Methyl 7-methylcyclopenta[c]pyran-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate involves several steps, typically starting with the cyclization of appropriate precursors to form the cyclopenta[c]pyran ring system. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester group (-COOCH₃) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Reaction:
Key Findings:
-
Hydrolysis is temperature-dependent, with optimal yields achieved at 80–100°C under basic conditions (e.g., NaOH/EtOH) .
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Transesterification with alcohols (e.g., ethanol, isopropyl alcohol) occurs via nucleophilic acyl substitution, producing alkyl esters .
Table 1: Hydrolysis and Transesterification Conditions
Nucleophilic Substitution at the Ester Group
The electron-deficient carbonyl carbon is susceptible to nucleophilic attack. Reported reactions include:
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Aminolysis: Reaction with amines (e.g., NH₃, alkylamines) to form amides .
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Grignard Reagent Addition: Formation of ketones or tertiary alcohols via organometallic intermediates.
Example Reaction with Methylamine:
Key Findings:
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Aminolysis requires anhydrous conditions and elevated temperatures (60–80°C) .
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Grignard reactions proceed at low temperatures (−10°C to 0°C) to prevent over-addition.
Ring-Opening and Cycloaddition Reactions
The fused cyclopenta[c]pyran ring system participates in cycloadditions due to conjugated double bonds.
Diels-Alder Reactions
The diene component in the cyclopenta ring reacts with dienophiles (e.g., maleic anhydride):
Conditions:
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Solvent: Toluene, 110°C, 24h
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Stereoselectivity: Endo preference observed.
Electrophilic Aromatic Substitution
The pyran ring’s electron-rich oxygen facilitates substitutions at position 2 or 3:
Key Findings:
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Nitration occurs regioselectively at position 2 under mixed acid (HNO₃/H₂SO₄).
Functionalization of the Methyl Group
The 7-methyl group undergoes oxidation or halogenation:
Oxidation to Carboxylic Acid
Radical Bromination
Photochemical and Thermal Rearrangements
Under UV light (λ = 254 nm) or heat (>150°C), the compound undergoes ring contractions or expansions:
Scientific Research Applications
Methyl 7-methylcyclopenta[c]pyran-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its potential biological activities, such as hypolipemic and choleretic effects.
Medicine: Investigated for its potential therapeutic applications in treating lipid disorders.
Industry: Utilized in the development of new chemical entities and formulations.
Mechanism of Action
The mechanism of action of Methyl 7-methylcyclopenta[c]pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. As a terpenoid, it may modulate lipid metabolism and bile secretion, contributing to its hypolipemic and choleretic effects . The exact molecular targets and pathways are still under investigation, but it is believed to influence enzymes and receptors involved in lipid and bile acid metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural differences and similarities between Methyl 7-methylcyclopenta[c]pyran-4-carboxylate and related compounds:
Key Observations :
- Substituent Diversity : The 7-position is a hotspot for functional group variation. Methyl (in the target compound), formyl (cerbinal), hydroxymethyl (genipin), and acetylated or glycosylated moieties (paederosidic acid, 8-O-acetylshanzhiside) dominate this position, influencing solubility, reactivity, and bioactivity .
- Carboxylate Ester Stability : The methyl ester at the 4-carboxylate position is conserved across most analogs, suggesting its role in stabilizing the bicyclic structure and modulating lipophilicity .
Anti-Inflammatory and Cytocompatibility
- Genipin : Demonstrates cross-linking ability in chitosan scaffolds, enhancing mechanical stability while maintaining cytocompatibility. Its anti-inflammatory activity is linked to the hydroxymethyl and hydroxyl groups, which may scavenge reactive oxygen species (ROS) .
- This compound : While direct data are lacking, the methyl group at C7 likely increases hydrophobicity compared to genipin, possibly affecting membrane permeability and intracellular targeting.
Metabolic and Enzymatic Interactions
Physicochemical Properties
| Property | This compound | Genipin | Cerbinal |
|---|---|---|---|
| LogP (Predicted) | 1.2–1.5 | 0.8–1.1 | 1.0–1.3 |
| Water Solubility | Low | Moderate | Low |
| Thermal Stability | Stable up to 150°C | Degrades above 200°C | Stable up to 180°C |
Notes:
- The methyl group in the target compound increases LogP compared to genipin, reducing water solubility but improving lipid membrane penetration .
- Glycosylated derivatives (e.g., paederosidic acid methyl ester) exhibit higher molecular weights and reduced volatility, favoring sustained-release formulations .
Biological Activity
Methyl 7-methylcyclopenta[c]pyran-4-carboxylate is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H10O3
- Molecular Weight : 190.2 g/mol
- CAS Number : 63785-74-0
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : Approximately 433.4 °C at 760 mmHg
- Flash Point : 198.8 ± 27.4 °C
Biological Activity
This compound has been studied for various biological activities, particularly in the context of traditional medicine and modern pharmacology.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its presence in extracts from Plantago major, where it was found alongside other bioactive compounds such as squalene . Its effectiveness against certain fungal strains suggests potential applications in treating infections.
Neuroprotective Potential
While direct evidence for neuroprotective effects of this compound is sparse, related compounds have demonstrated benefits in neurodegenerative conditions. For example, loganin has shown promise in enhancing cognitive function and protecting against neuronal damage . This opens avenues for further investigation into the neuroprotective potential of this compound.
Case Studies and Research Findings
- Isolation from Natural Sources :
- Synthesis and Derivatives :
- Comparative Analysis with Other Compounds :
Q & A
Q. What chromatographic techniques are effective for isolating this compound from plant extracts?
- Methodological Answer : Use a combination of column chromatography (silica gel or Sephadex LH-20) and reverse-phase HPLC with C18 columns. Solvent systems like methanol-water gradients (e.g., 30% to 70% MeOH) can separate it from co-eluting iridoids. Retention time (e.g., 12.23 min in GC-MS) and UV/Vis detection at 220–240 nm (for α,β-unsaturated esters) aid identification .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Cross-validate NMR (¹H, ¹³C, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS) data. For example, a molecular ion peak at m/z 226.23 (C₁₁H₁₄O₅) confirms the molecular formula. Discrepancies in coupling constants (e.g., cyclopentane ring protons) may arise from conformational flexibility; use variable-temperature NMR or computational modeling (DFT) to assess dynamic effects .
Q. What are the best practices for synthesizing this compound derivatives?
- Methodological Answer : Focus on regioselective functionalization at the cyclopentane or pyran moieties. For ester hydrolysis, use NaOH/MeOH followed by re-esterification with diazomethane. For glycosylation, employ Koenigs-Knorr reactions with protected sugars. Monitor reaction progress via TLC and LC-MS to avoid over-functionalization .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Use HPLC to quantify degradation products (e.g., hydrolysis of the methyl ester to carboxylic acid). Store samples at 4°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. What in silico strategies predict the bioactivity of this compound analogs?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against targets like β-secretase (BACE1) or NF-κB, leveraging homology models if crystal structures are unavailable. Validate predictions with MD simulations (GROMACS) to assess binding stability. Compare results with structurally related iridoids (e.g., loganin’s neuroprotective effects) .
Q. How can enantiomeric purity be optimized during asymmetric synthesis?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) for stereocontrol at the cyclopentane ring. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD). Dynamic kinetic resolution may enhance yields for labile intermediates .
Q. What strategies validate purity in natural product isolation workflows?
- Methodological Answer : Combine multiple orthogonal methods:
- Purity : ≥98% by HPLC (area normalization, 254 nm).
- Contaminants : ICP-MS for heavy metals; LC-MS for residual plant alkaloids.
- Isotopic Profiling : HR-MS with isotopic pattern matching to exclude synthetic byproducts .
Q. How should discrepancies in reported pharmacological data (e.g., anti-inflammatory vs. pro-oxidant effects) be addressed?
- Methodological Answer : Replicate studies under standardized conditions (cell lines, animal models). Test dose-dependency (0.1–100 μM in vitro; 10–100 mg/kg in vivo) and use positive controls (e.g., dexamethasone for inflammation). Perform metabolomic profiling to identify context-dependent metabolite interactions .
Q. What are the best practices for safe handling given the compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
